

Dichloromethylphenylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Dichloromethylphenylsilane**

Cat. No.: **B109416**

[Get Quote](#)

This guide provides an in-depth exploration of **dichloromethylphenylsilane**, a pivotal organosilicon compound. Moving beyond a simple data sheet, this document offers practical, field-tested insights into its physicochemical properties, handling, and applications, with a focus on ensuring scientific integrity and experimental reproducibility.

Introduction: The Versatility of a Bifunctional Silane

Dichloromethylphenylsilane ($C_7H_8Cl_2Si$) is a colorless liquid that serves as a critical building block in the synthesis of a wide array of organosilicon compounds.^[1] Its utility stems from the presence of two reactive chlorine atoms and a stable phenyl group attached to a central silicon atom. This bifunctional nature allows for precise control over the architecture of silicone polymers, making it an indispensable reagent in the production of silicone fluids, resins, and elastomers.^[1] For researchers and professionals in drug development and materials science, a thorough understanding of its properties and handling is paramount for its effective and safe utilization.

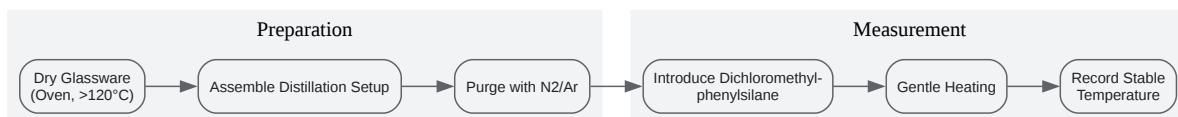
Physicochemical Properties: A Quantitative Overview

Accurate knowledge of a compound's physical constants is the bedrock of its application in any scientific endeavor. The key physicochemical properties of **dichloromethylphenylsilane** are summarized below.

Property	Value	Source(s)
CAS Number	149-74-6	[1]
Molecular Formula	C ₇ H ₈ Cl ₂ Si	[1]
Molecular Weight	191.13 g/mol	[1]
Boiling Point	205 °C at 101.325 kPa	[2] [3]
Density	1.176 - 1.19 g/mL at 20-25 °C	[4] [5]
Appearance	Colorless liquid	[1]
Solubility	Reacts with water and other protic solvents	[1]

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the boiling point and density of **dichloromethylphenylsilane**, with special considerations for its moisture-sensitive nature.


Boiling Point Determination

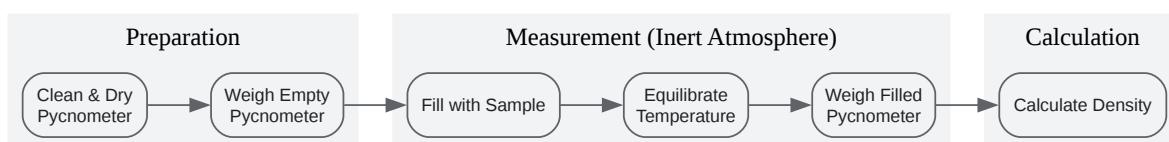
The accurate determination of the boiling point is crucial for purification by distillation and for predicting its behavior under various thermal conditions. The OECD Test Guideline 103 provides a framework for this measurement.[\[2\]](#)[\[6\]](#) Given the compound's reactivity with atmospheric moisture, the experimental setup must be designed to maintain an inert atmosphere.

This protocol adapts the standard distillation method for air- and moisture-sensitive compounds.[\[7\]](#)[\[8\]](#)

- Glassware Preparation: All glassware (round-bottom flask, distillation head, condenser, receiving flask, and thermometer adapter) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

- Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a tight seal.
- Inert Gas Purge: The assembled apparatus must be purged with a dry, inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to displace any air and moisture.[9]
- Sample Introduction: Introduce approximately 10-15 mL of **dichloromethylphenylsilane** into the distillation flask via a cannula or a syringe under a positive pressure of the inert gas. Add a few boiling chips or a magnetic stir bar.
- Heating: Begin heating the distillation flask gently using a heating mantle.
- Equilibrium and Measurement: The boiling point is recorded as the temperature at which the vapor condensation ring is stable on the thermometer bulb, and a steady rate of distillation (1-2 drops per second) is achieved.[7]
- Data Recording: Record the observed boiling point and the ambient atmospheric pressure.

[Click to download full resolution via product page](#)


Caption: Workflow for Boiling Point Determination.

Density Determination

The density of **dichloromethylphenylsilane** is a key parameter for calculating molar quantities and for quality control. The pycnometer method, as outlined in ASTM D891 and OECD Test Guideline 109, is a precise technique for this measurement.[4][5][10] The protocol must be adapted to prevent hydrolysis of the sample.

This protocol details the steps for accurately measuring the density of **dichloromethylphenylsilane** while minimizing exposure to atmospheric moisture.[11][12]

- Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance to four decimal places.
- Inert Atmosphere Handling: All subsequent steps involving the handling of **dichloromethylphenylsilane** should ideally be performed in a glove box or under a stream of dry inert gas.[13][14]
- Sample Filling: Carefully fill the pycnometer with **dichloromethylphenylsilane**, ensuring no air bubbles are trapped. Insert the stopper, allowing the excess liquid to escape through the capillary.
- Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C).
- Final Weighing: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it on the analytical balance.
- Calculation: The density is calculated using the following formula: Density = (Mass of pycnometer with sample - Mass of empty pycnometer) / Volume of pycnometer
- Cleaning: Immediately after the measurement, the pycnometer should be emptied and cleaned with a non-protic solvent (e.g., dry hexane or toluene) followed by a volatile solvent (e.g., acetone) and then thoroughly dried.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Synthesis and Purification

Dichloromethylphenylsilane is typically synthesized via a Grignard reaction between methyltrichlorosilane and phenylmagnesium bromide in an anhydrous ether solvent.^[1] Purification is most commonly achieved through fractional distillation under reduced pressure to prevent thermal decomposition.^[4]

Chemical Reactivity and Applications

The reactivity of **dichloromethylphenylsilane** is dominated by the susceptibility of the Si-Cl bonds to nucleophilic attack. This reactivity is the cornerstone of its wide-ranging applications.

Hydrolysis and Condensation: The Gateway to Silicones

In the presence of water, **dichloromethylphenylsilane** readily undergoes hydrolysis to form the corresponding silanediol, which is unstable and rapidly condenses to form polysiloxanes.^[15] This reaction is the fundamental chemistry behind the production of methylphenyl silicone polymers.^[16] The properties of the resulting silicone can be tailored by co-hydrolysis with other organochlorosilanes.

Reactions with Alcohols and Amines

Dichloromethylphenylsilane reacts with alcohols to form dialkoxysilanes and with primary or secondary amines to yield diaminosilanes, with the concomitant evolution of hydrogen chloride.^{[17][18]} These reactions are crucial for introducing specific functionalities into silicone structures or for using **dichloromethylphenylsilane** as a protecting group for diols.

Applications in Drug Development and Biomedical Science

- Biomedical Devices: The biocompatibility and biodurability of silicones derived from **dichloromethylphenylsilane** make them suitable for a variety of biomedical applications, including in catheters, tubing, and as components of medical devices.^{[19][20]}
- Derivatizing Agent: In pharmaceutical analysis, **dichloromethylphenylsilane** can be used as a derivatizing agent to enhance the volatility and thermal stability of polar drugs containing hydroxyl or amine groups, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS).^{[21][22]}

Safety and Handling

Dichloromethylphenylsilane is a corrosive and moisture-sensitive compound that requires careful handling.[9]

- Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from sources of moisture.[23][24]
- Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For transfers, use of Schlenk line techniques or a glove box is highly recommended.[14]
- Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water to clean up spills.

Conclusion

Dichloromethylphenylsilane is a versatile and valuable reagent for researchers and professionals in the chemical and pharmaceutical sciences. A comprehensive understanding of its physicochemical properties, coupled with meticulous handling and experimental techniques, is essential for harnessing its full potential in the synthesis of advanced materials and in analytical applications. This guide provides a foundation of both theoretical knowledge and practical protocols to ensure the safe and effective use of this important organosilicon compound.

References

- OECD. (1995). Test No. 103: Boiling Point. OECD Publishing. [\[Link\]](#)[6][25]
- ASTM International. (2018). ASTM D891-18, Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.
- LCS Laboratory Inc. (2014).
- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Publishing. [\[Link\]](#)[5][29][30]
- Analytice. (2021). OECD n°109: Density of liquids and solids. [\[Link\]](#)[10]
- YesWeLab. (2023). Understanding OECD Guideline 109. [\[Link\]](#)[31]
- Petrolube. (n.d.). ASTM D891B: Specific Gravity Procedure B Pycnometer @ 20°C. [\[Link\]](#)[32]

- Nimonik. (n.d.). ASTM D891-25: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. [\[Link\]](#)^[33]
- Essem Compliance. (n.d.). Physical chemical testing studies. [\[Link\]](#)^[3]
- National Center for Biotechnology Information. (n.d.). **Dichloromethylphenylsilane**. PubChem. [\[Link\]](#)^[1]
- Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [\[Link\]](#)^[9]
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 5.
- Wikipedia. (n.d.).
- University of Utah, Chemical Engineering. (2008). Pycnometer. [\[Link\]](#)^[12]
- Scribd. (n.d.).
- Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. [\[Link\]](#)^[35]
- Palacký University Olomouc. (n.d.).
- Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. [\[Link\]](#)^[38]
- ResearchGate. (2018). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. [\[Link\]](#)^[39]
- ResearchGate. (2023). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [\[Link\]](#)^[16]
- Wikipedia. (n.d.). Organosilicon chemistry. [\[Link\]](#)^[40]
- ResearchGate. (2020). SYNTHESIS OF LINEAR OLIGOMETHYLPHENYL PENTASILOXANES. [\[Link\]](#)^[41]
- National Institutes of Health. (2023). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. [\[Link\]](#)^[17]
- Open Research Oklahoma. (n.d.). REACTIONS OF OHLOROSILANES WITH AMINES. [\[Link\]](#)^[18]
- Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [\[Link\]](#)^[42]
- National Institutes of Health. (2021). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [\[Link\]](#)^[15]
- National Institutes of Health. (2021). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. [\[Link\]](#)^[19]
- MDPI. (2022).
- Siwin. (n.d.). Chemical Synthesis. [\[Link\]](#)^[43]
- Syngene International Ltd. (n.d.).
- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [\[Link\]](#)^[22]

- PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link] [24]
- A Practical Guide to MSL: Handling and Storing Sensitive Components. (n.d.). [Link][23]
- University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dichloromethylphenylsilane | C₇H₈Cl₂Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. laboratuar.com [laboratuar.com]
- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 4. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 11. scribd.com [scribd.com]
- 12. che.utah.edu [che.utah.edu]
- 13. ossila.com [ossila.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [openresearch.okstate.edu]
- 19. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 22. jfda-online.com [jfda-online.com]
- 23. electroniccomponent.com [electroniccomponent.com]
- 24. pcbcart.com [pcbcart.com]
- To cite this document: BenchChem. [Dichloromethylphenylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109416#dichloromethylphenylsilane-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com